molecular formula C19H18N4O4S B2488252 2-(furan-3-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide CAS No. 1428360-25-1

2-(furan-3-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide

Cat. No.: B2488252
CAS No.: 1428360-25-1
M. Wt: 398.44
InChI Key: SLDWEHUTYKDBBZ-UHFFFAOYSA-N
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Description

2-(furan-3-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide is a complex organic compound that features a unique combination of furan, methoxyphenyl, and thiazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-3-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-3-amido and 2-methoxyphenyl intermediates, which are then coupled with the thiazolopyridine core under specific reaction conditions. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(furan-3-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups results in amines .

Mechanism of Action

The mechanism of action of 2-(furan-3-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in microbial cells to exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(furan-3-amido)-N-(2-methoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide is unique due to its combination of furan, methoxyphenyl, and thiazolopyridine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(furan-3-carbonylamino)-N-(2-methoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-26-15-5-3-2-4-13(15)21-19(25)23-8-6-14-16(10-23)28-18(20-14)22-17(24)12-7-9-27-11-12/h2-5,7,9,11H,6,8,10H2,1H3,(H,21,25)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDWEHUTYKDBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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